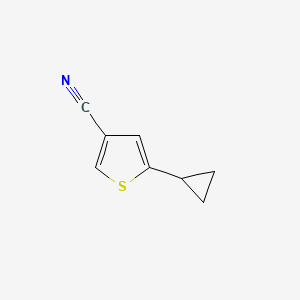

5-Cyclopropylthiophene-3-carbonitrile

Descripción general

Descripción

5-Cyclopropylthiophene-3-carbonitrile is a chemical compound with the molecular formula C8H7NS and a molecular weight of 149.211 . It is intended for research use only.

Synthesis Analysis

The synthesis of cyclopropylthiophenes and their derivatives, including 5-Cyclopropylthiophene-3-carbonitrile, has been a topic of interest in the scientific community . The synthesis process involves various reactions and requires specific conditions .Chemical Reactions Analysis

The chemical reactions involving 5-Cyclopropylthiophene-3-carbonitrile are complex and require specific conditions . The reactions often involve various cross-coupling or organometallic reactions .Aplicaciones Científicas De Investigación

Corrosion Inhibition : Bithiophene carbonitrile derivatives, including compounds similar to 5-Cyclopropylthiophene-3-carbonitrile, have been studied for their inhibitive effect on carbon steel corrosion in acidic solutions. These compounds show good inhibition efficiency, acting as mixed-type inhibitors and adsorbing onto the steel surface following the Langmuir isotherm. The study used a combination of weight loss technique, electrochemical techniques, and quantum chemical calculations (Bedair, Fouda, Ismail, & Mostafa, 2018).

Synthesis and Crystal Structures : Dicyanooligothiophenes, closely related to 5-Cyclopropylthiophene-3-carbonitrile, have been synthesized and their crystal structures determined by X-ray crystallography. This research contributes to the field of material science and offers insights into the properties of such compounds (Barclay, MacKinnon, & Oakley, 1997).

Antitumor Applications : Novel thiophene derivatives, including 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, have been synthesized using the Gewald methodology. These compounds exhibit potential as antitumor agents against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, highlighting their relevance in medical research and drug development (Khalifa & Algothami, 2020).

Heterocyclic Synthesis : Derivatives of thiophene carbonitriles, such as 5-acetyl-2-amino-4-phenylthiophen-3-carbonitrile, have been synthesized for exploring their potential in creating novel heterocyclic compounds. These studies contribute to the field of organic chemistry and the development of new chemical entities (Abdelrazek & Ead, 1988).

Three-Component Condensation : Research on the synthesis of dihydrofuran- and pyran-carbonitriles via a three-component reaction involving β-ketonitriles and pyridinium ylides demonstrates the versatility of thiophene derivatives in complex chemical reactions (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

Corrosion Inhibitors for Mild Steel : Certain pyrrole-4-carbonitrile derivatives, related to the thiophene carbonitrile family, have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Their adsorption and inhibition effects were studied using experimental and theoretical methods (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Safety And Hazards

Propiedades

IUPAC Name |

5-cyclopropylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-4-6-3-8(10-5-6)7-1-2-7/h3,5,7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYIHVSSBLATOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=CS2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745108 | |

| Record name | 5-Cyclopropylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylthiophene-3-carbonitrile | |

CAS RN |

1245643-73-5 | |

| Record name | 5-Cyclopropyl-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclopropylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(1-methyl-2-oxo-3-pyridyl)methyl]carbamate](/img/structure/B577382.png)

![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)